3,5-Dichloro-4'-piperidinomethyl benzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-piperidinomethyl benzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminium chloride catalyst . This reaction is conducted in a petroleum ether solvent, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for 3,5-Dichloro-4’-piperidinomethyl benzophenone often involve large-scale acylation reactions under controlled conditions to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-Dichloro-4’-piperidinomethyl benzophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-4’-piperidinomethyl benzophenone
- 2,4-Difluoro-4’-piperidinomethyl benzophenone
- 3’-Cyano-3-(4-methoxyphenyl)propiophenone
Uniqueness
3,5-Dichloro-4’-piperidinomethyl benzophenone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYZYKJHWNUSEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642714 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-61-6 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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